molecular formula C17H14ClN3OS B5804139 1-acetyl-5-(benzylthio)-3-(4-chlorophenyl)-1H-1,2,4-triazole

1-acetyl-5-(benzylthio)-3-(4-chlorophenyl)-1H-1,2,4-triazole

Cat. No. B5804139
M. Wt: 343.8 g/mol
InChI Key: DWIVDTFVJLDXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-5-(benzylthio)-3-(4-chlorophenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazoles. It has been found to have various applications in scientific research, particularly in the fields of medicine and agriculture.

Mechanism of Action

The mechanism of action of 1-acetyl-5-(benzylthio)-3-(4-chlorophenyl)-1H-1,2,4-triazole is not fully understood. However, it has been reported to inhibit the activity of enzymes such as cytochrome P450 and thioredoxin reductase. These enzymes play a crucial role in various cellular processes, including metabolism and redox regulation.
Biochemical and Physiological Effects:
1-Acetyl-5-(benzylthio)-3-(4-chlorophenyl)-1H-1,2,4-triazole has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and inhibit the growth of fungi and viruses. In addition, it has also been found to have herbicidal and insecticidal properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-acetyl-5-(benzylthio)-3-(4-chlorophenyl)-1H-1,2,4-triazole in lab experiments is its broad range of applications. It has been studied for its potential use in various fields, including medicine and agriculture. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols.

Future Directions

There are several future directions for the study of 1-acetyl-5-(benzylthio)-3-(4-chlorophenyl)-1H-1,2,4-triazole. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and viral infections. Another direction is to optimize its synthesis method to improve yield and scalability. Additionally, further studies are needed to better understand its mechanism of action and potential toxicity. Finally, its potential use as a herbicide and insecticide should also be further explored.
Conclusion:
In conclusion, 1-acetyl-5-(benzylthio)-3-(4-chlorophenyl)-1H-1,2,4-triazole is a chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent and its use in agriculture.

Synthesis Methods

The synthesis of 1-acetyl-5-(benzylthio)-3-(4-chlorophenyl)-1H-1,2,4-triazole involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide in the presence of acetic anhydride. The resulting product is then treated with benzyl chloride to obtain the final compound. This synthesis method has been reported to have a yield of 63% and has been optimized for scale-up.

Scientific Research Applications

1-Acetyl-5-(benzylthio)-3-(4-chlorophenyl)-1H-1,2,4-triazole has been found to have various applications in scientific research. It has been studied for its potential as an antifungal, antitumor, and antiviral agent. In addition, it has also been investigated for its potential use as a herbicide and insecticide.

properties

IUPAC Name

1-[5-benzylsulfanyl-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c1-12(22)21-17(23-11-13-5-3-2-4-6-13)19-16(20-21)14-7-9-15(18)10-8-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIVDTFVJLDXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-Benzylsulfanyl-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]ethanone

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